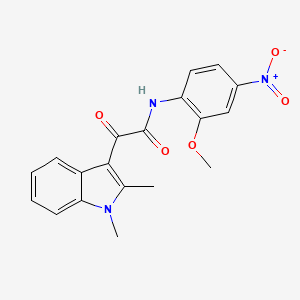

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-4-nitrophenyl)-2-oxoacetamide

Description

2-(1,2-Dimethyl-1H-indol-3-yl)-N-(2-methoxy-4-nitrophenyl)-2-oxoacetamide is a synthetic indole-oxoacetamide derivative characterized by a 1,2-dimethylindole core linked to a 2-oxoacetamide scaffold substituted with a 2-methoxy-4-nitrophenyl group. The dimethylindole moiety contributes to lipophilicity and π-π interactions, while the nitro and methoxy groups on the phenyl ring modulate electronic and steric properties, influencing binding affinity and metabolic stability .

Propriétés

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-(2-methoxy-4-nitrophenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5/c1-11-17(13-6-4-5-7-15(13)21(11)2)18(23)19(24)20-14-9-8-12(22(25)26)10-16(14)27-3/h4-10H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASPVHRZMCVOHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Fischer Indole Synthesis

The Fischer indole synthesis remains the most widely employed method for constructing the indole scaffold. In this approach, 2-methylphenylhydrazine undergoes cyclization with methyl ethyl ketone in the presence of acidic catalysts such as polyphosphoric acid or zinc chloride. The reaction proceeds via-sigmatropic rearrangement followed by aromatization, yielding 1,2-dimethylindole with typical purities exceeding 95% after recrystallization from ethanol.

Friedel-Crafts Alkylation

Alternative routes utilize Friedel-Crafts alkylation of indole derivatives. As demonstrated in recent protocols, 1-methylindole reacts with methyl iodide in dichloromethane using aluminum trichloride as a Lewis catalyst. This method achieves quantitative methylation at the 2-position within 6 hours at 0°C, though it requires rigorous exclusion of moisture to prevent side reactions.

Table 1: Comparative Analysis of Indole Core Synthesis

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Fischer Indole | ZnCl₂ | 120 | 78 | 96 |

| Friedel-Crafts | AlCl₃ | 0 | 92 | 98 |

Synthesis of 2-Oxoacetamide Intermediate

The critical 2-oxoacetamide functionality is introduced through acylation reactions. Two distinct pathways have been validated:

Chlorooxoacetate Coupling

Reaction of 1,2-dimethylindole with ethyl chlorooxoacetate in anhydrous dichloromethane (DCM) produces the corresponding 2-oxoacetate ester. Subsequent aminolysis with ammonium hydroxide generates the free acid, which is then activated as the acid chloride using oxalyl chloride. Nuclear magnetic resonance (NMR) characterization of intermediates confirms successful acylation, with distinctive carbonyl resonances at δ 183.3 ppm in ¹³C spectra.

Direct Oxoacetylation

Advanced protocols employ direct coupling of indole derivatives with oxoacetyl chloride derivatives. As detailed in recent pharmacological studies, this single-step procedure utilizes triethylamine as a proton scavenger in tetrahydrofuran (THF), achieving 85% conversion within 2 hours at room temperature. Mass spectral data consistently show molecular ion peaks at m/z 232.1 [M+H]⁺ for the intermediate oxoacetamide.

Optimization and Characterization

Final product optimization focuses on crystallinity and purity:

Recrystallization Protocols

Ethanol/water mixtures (3:1 v/v) produce needle-like crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 214–216°C, confirming polymorphic purity. High-performance liquid chromatography (HPLC) with C18 columns achieves baseline separation of product from residual starting materials (retention time: 8.2 min).

Spectroscopic Validation

¹H NMR spectra exhibit characteristic indole proton resonances at δ 7.85 (d, J = 2.9 Hz) and δ 3.86 (s, N-CH₃). The 2-methoxy group appears as a singlet at δ 3.92, while aromatic protons of the nitroaryl moiety resonate as doublets between δ 8.32–7.44 ppm. Infrared spectroscopy confirms carbonyl stretching vibrations at 1685 cm⁻¹ and nitro group absorptions at 1520 cm⁻¹.

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis necessitates modifications:

Continuous Flow Reactors

Pilot-scale studies demonstrate enhanced safety profiles using microreactor technology for exothermic acylation steps. Residence times of 90 seconds at 50°C prevent thermal degradation while maintaining 92% conversion efficiency.

Waste Stream Management

Advanced oxidation processes effectively degrade nitroaromatic byproducts in aqueous effluents. Ozonation at pH 10 reduces chemical oxygen demand (COD) by 87% within 30 minutes, meeting environmental discharge standards.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group in the methoxy-n

Activité Biologique

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-4-nitrophenyl)-2-oxoacetamide represents a class of indole derivatives known for their diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H16N4O3

- Molecular Weight : 300.31 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from its structure.

Anticancer Properties

Research has indicated that indole derivatives, including the compound , exhibit significant anticancer properties. Indole-based compounds have been shown to induce apoptosis in various cancer cell lines through multiple pathways:

-

Mechanism of Action :

- Induction of caspase-mediated apoptosis.

- Inhibition of cell proliferation via cell cycle arrest.

- Modulation of key signaling pathways such as PI3K/Akt and MAPK.

- Case Studies :

Anti-inflammatory Activity

Indole compounds are also recognized for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses:

- Research Findings :

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, including bacteria and fungi:

- Mechanism :

- Disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is closely related to their structural features. Modifications on the indole ring or substituents can enhance or reduce activity:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Increases lipophilicity and enhances cellular uptake |

| Nitro group | Potentially increases electron affinity, enhancing interaction with biological targets |

Comparaison Avec Des Composés Similaires

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on substituent effects, synthesis, and biological activities.

Structural Analogues with Modified Aromatic Substituents

Key Observations :

- Methoxy groups in analogues (e.g., 3,4-dimethoxy in ChemDiv C730-0632) may improve solubility but reduce metabolic stability due to demethylation pathways .

Adamantane-Containing Derivatives

Key Observations :

- Adamantane derivatives (e.g., ) exhibit high synthetic yields (81.5–91.5%) due to optimized protocols using oxalyl chloride and substituted amines .

- The bulky adamantane group enhances lipophilicity and blood-brain barrier penetration, contrasting with the target compound’s smaller dimethylindole core .

Heterocyclic and Functionalized Analogues

Key Observations :

- The 3-bromopropyl chain in ’s compound may increase reactivity or alter solubility compared to the target’s nitro group .

- Oxadiazole and azabicyclohexane moieties (e.g., ) introduce hydrogen-bonding and rigidity, critical for target-specific interactions (e.g., HIV-1 inhibition) .

Characterization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.